molecular formula C14H28NaO2 B148147 Sodium myristate CAS No. 822-12-8

Sodium myristate

Cat. No. B148147
Key on ui cas rn: 822-12-8
M. Wt: 251.36 g/mol
InChI Key: ADAJHHAZQMCSRS-UHFFFAOYSA-N
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Patent
US08137457B2

Procedure details

Cadmium nitrate (5 mmol) was dissolved in anhydrous methanol (50 mL). A sodium-myristate solution was prepared by dissolving sodium hydroxide (15 mmol) and myristic acid (15 mmol) in anhydrous methanol (500 mL). Then the cadmium-nitrate solution was added dropwise (one drop per second) into the sodium-myristate solution with vigorous stirring. The resulting white precipitate was washed with methanol three times, and then dried at ˜60° C. under vacuum overnight.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step Two
Quantity
15 mmol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium-myristate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[Cd+2:5].[N+]([O-])([O-])=O.[OH-].[Na+].[C:12]([OH:27])(=[O:26])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].[C:28]([O-:43])(=[O:42])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41].[Na+]>CO>[C:12]([O-:27])(=[O:26])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].[Cd+2:5].[C:28]([O-:43])(=[O:42])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41] |f:0.1.2,3.4,6.7,9.10.11|

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Cd+2].[N+](=O)([O-])[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
15 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mmol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Cd+2].[N+](=O)([O-])[O-]
Name
sodium-myristate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting white precipitate was washed with methanol three times
CUSTOM
Type
CUSTOM
Details
dried at ˜60° C. under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)(=O)[O-].[Cd+2].C(CCCCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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